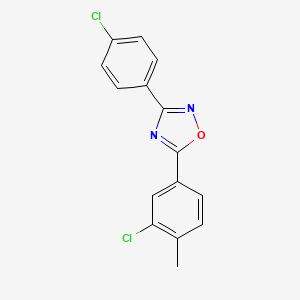
3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications for various neurological disorders.
Wirkmechanismus
3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole acts as a potent and selective inhibitor of GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. By increasing GABA levels, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole can reduce neuronal excitability and potentially alleviate symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole are primarily related to its inhibition of GABA aminotransferase and subsequent increase in GABA levels. GABA is involved in a wide range of physiological processes, including the regulation of neuronal excitability, sleep, and anxiety. By modulating GABA levels, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole can potentially affect these processes and lead to therapeutic effects in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole is its high potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. Additionally, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been shown to be effective in various animal models of neurological disorders, indicating its potential for therapeutic use. However, one limitation of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole is its relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole. One area of interest is its potential use in the treatment of epilepsy, as GABA is involved in the regulation of neuronal excitability. Additionally, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole may have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Further studies are also needed to evaluate the safety and efficacy of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole in clinical trials for various neurological disorders.
Synthesemethoden
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(1-pyrrolidinyl)isoxazol-5-amine in the presence of a base, followed by methylation of the resulting intermediate with methyl iodide. This method has been optimized to produce high yields of pure 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, 3-(2,6-dichlorophenyl)-5-methyl-4-(1-pyrrolidinylcarbonyl)isoxazole has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZRHRSXGNCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)

